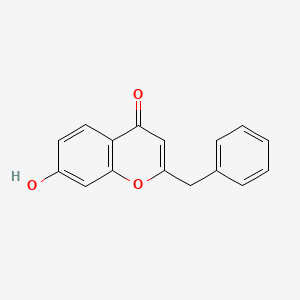
2-Benzyl-7-hydroxy-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-hydroxy-chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. These compounds exhibit a broad range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2-Benzyl-7-hydroxy-chromen-4-one can be achieved through several methods. One common synthetic route involves the condensation of benzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction typically employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often utilize similar synthetic routes but may involve optimization for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Benzyl-7-hydroxy-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Benzyl-7-hydroxy-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Benzyl-7-hydroxy-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
2-Benzyl-7-hydroxy-chromen-4-one can be compared with other chromanone derivatives such as:
Chroman-4-one: Lacks the benzyl group and exhibits different biological activities.
7-Hydroxy-4-chromanone: Lacks the benzyl group but retains the hydroxyl group at the 7-position.
2-Benzyl-chroman-4-one: Lacks the hydroxyl group at the 7-position. The uniqueness of this compound lies in its combination of the benzyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-benzyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-12-6-7-14-15(18)10-13(19-16(14)9-12)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 |
InChI Key |
BQFDTKDYOCJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















